N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole moiety, a hydroxyphenyl group, and a piperidine ring substituted with a methylsulfonyl group and a carboxamide group.
Mechanism of Action
Target of Action
The primary target of the compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane glycoprotein, and mutations leading to its overexpression or overactivity have been associated with various human cancers .
Mode of Action
This compound acts by inhibiting the kinase activity of EGFR . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .
Biochemical Pathways
The compound’s interaction with EGFR affects the downstream signaling pathways associated with this receptor . These pathways are crucial for cell proliferation and survival, and their disruption can lead to the inhibition of cancer cell growth .
Result of Action
The result of the action of this compound is the stabilization of the EGFR protein when the compound binds to the receptor cavity . This binding results in a strong affinity towards EGFR, which is substantiated by the binding energy calculation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the hydroxyphenyl group: This step involves the coupling of the benzo[d]thiazole with a hydroxyphenyl derivative, often through a Suzuki or Heck coupling reaction.
Formation of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction or by reductive amination of a suitable precursor.
Introduction of the methylsulfonyl group: This can be done through sulfonylation using methylsulfonyl chloride in the presence of a base.
Formation of the carboxamide group: The final step involves the amidation of the piperidine ring with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions to form dihydrobenzo[d]thiazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the benzo[d]thiazole moiety would produce dihydrobenzo[d]thiazole derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: can be compared with other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzo[d]thiazole moiety, hydroxyphenyl group, and piperidine ring with a methylsulfonyl group and carboxamide group makes it distinct from other similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-29(26,27)23-10-8-13(9-11-23)19(25)21-14-6-7-17(24)15(12-14)20-22-16-4-2-3-5-18(16)28-20/h2-7,12-13,24H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPHVCFLCSDRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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